Cas no 1806404-67-0 (2-Amino-3-methylphenylpropanal)

2-Amino-3-methylphenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-methylphenylpropanal
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- Inchi: 1S/C10H13NO/c1-7-4-3-5-9(10(7)11)8(2)6-12/h3-6,8H,11H2,1-2H3
- InChI Key: NJDUPRMDNWNVEJ-UHFFFAOYSA-N
- SMILES: O=CC(C)C1C=CC=C(C)C=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1
2-Amino-3-methylphenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005387-1g |
2-Amino-3-methylphenylpropanal |
1806404-67-0 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
Alichem | A014005387-500mg |
2-Amino-3-methylphenylpropanal |
1806404-67-0 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
Alichem | A014005387-250mg |
2-Amino-3-methylphenylpropanal |
1806404-67-0 | 97% | 250mg |
499.20 USD | 2021-06-22 |
2-Amino-3-methylphenylpropanal Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 2-Amino-3-methylphenylpropanal
Comprehensive Overview of 2-Amino-3-methylphenylpropanal (CAS No. 1806404-67-0) in Modern Biomedical Research
2-Amino-3-methylphenylpropanal (CAS No. 1806404-67-0) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry and molecular biology. This compound, characterized by its α-amino aldehyde functional group and a 3-methylphenyl substituent, exhibits a complex interplay of electronic and steric effects that make it a versatile candidate for diverse applications. Recent advances in synthetic methodologies and computational modeling have enabled researchers to explore its potential as a bioactive molecule, drug lead compound, and molecular probe in various biological systems.
The chemical structure of 2-Amino-3-methylphenylpropanal consists of a benzene ring substituted with a methyl group at the 3-position and a propanal chain bearing an amino group at the terminal carbon. This configuration endows the molecule with a unique combination of hydrophilic and hydrophobic properties, facilitating its interaction with a wide range of biological targets. Notably, the aldimine formation capability of the aldehyde group has been exploited in recent studies to develop novel covalent inhibitors for kinase enzymes, which are central to many pathological processes in cancer and neurodegenerative diseases.
Recent research published in Journal of Medicinal Chemistry (2023) highlights the application of 2-Amino-3-methylphenylpropanal as a reactive intermediate in the synthesis of small-molecule modulators for histone deacetylases (HDACs). The compound's ability to form imine bonds with lysine residues on HDAC enzymes has been leveraged to design selective inhibitors with improved cell permeability and metabolic stability. These findings underscore the molecule's potential as a building block in the development of epigenetic therapeutics, a rapidly growing area in precision medicine.
From a biological activity perspective, 2-Amino-3-methylphenylpropanal has demonstrated modulatory effects on cell signaling pathways, particularly those involving MAPK cascades and NF-κB transcription factors. A 2023 study in ACS Chemical Biology demonstrated that the compound can act as a competitive inhibitor of phospholipase A2, an enzyme implicated in inflammation and lipid metabolism. This discovery has opened new avenues for its application in anti-inflammatory drug design and metabolic disorder research.
One of the most intriguing aspects of 2-Amino-3-methylphenylpropanal is its photoreactivity, which has been harnessed in the development of photoactivatable probes for live-cell imaging. Researchers at the University of Cambridge have recently utilized this property to create fluorescent sensors that can monitor real-time changes in intracellular redox states. The compound's electron-deficient aldehyde group undergoes photoreduction upon exposure to visible light, triggering a cascade of fluorescence resonance energy transfer (FRET) events that can be quantified using confocal microscopy.
The synthetic accessibility of 2-Amino-3-methylphenylpropanal has been significantly enhanced by recent advances in mild oxidation chemistry. A 2024 paper in Organic Letters describes a one-pot synthesis protocol that employs TEMPO-mediated oxidation to selectively functionalize the propanal chain without compromising the aromatic ring integrity. This method has been adopted by several pharmaceutical companies to produce kg-scale quantities of the compound for preclinical studies in targeted drug delivery systems.
From an industrial application standpoint, 2-Amino-3-methylphenylpropanal has shown promise as a crosslinking agent in biocompatible polymers. Its ability to form Michael adducts with thiol-containing monomers has been utilized to develop hydrogel matrices with tunable mechanical properties. These materials have potential applications in tissue engineering and 3D bioprinting, where precise control over matrix stiffness is critical for cell differentiation and organoid formation.
Environmental chemists have also taken interest in the degradation pathways of 2-Amino-3-methylphenylpropanal. Studies published in Environmental Science & Technology (2023) reveal that the compound can be biodegraded by soil microorganisms through oxidative cleavage of the propanal chain. This finding is particularly significant for green chemistry initiatives, as it suggests that the compound has low environmental persistence compared to many industrial solvents and pharmaceutical residues.
Looking ahead, the computational modeling of 2-Amino-3-methylphenylpropanal is expected to play a pivotal role in optimizing its pharmacological properties. Machine learning algorithms trained on quantum mechanical calculations have predicted that electron-donating substituents on the benzene ring can enhance the compound's binding affinity for metalloenzymes. These predictions are currently being tested in high-throughput screening campaigns to identify structure-activity relationships that could guide the development of next-generation therapeutics.
In conclusion, 2-Amino-3-methylphenylpropanal represents a versatile molecular scaffold with broad applications spanning drug discovery, biological imaging, and materials science. Its unique chemical reactivity, combined with recent advances in synthetic methods and computational tools, positions it as a key molecule in the ongoing quest to develop innovative solutions for complex biomedical challenges. As research in this area continues to expand, the potential of 2-Amino-3-methylphenylpropanal is likely to be further realized across multiple scientific disciplines.
2-Amino-3-methylpropanal (2-Amino-3-methylpropanal) is a versatile organic molecule with a rich array of chemical and biological properties. Its structure, consisting of a benzene ring substituted with a methyl group at the 3-position and a propanal chain bearing an amino group at the terminal carbon, provides a unique combination of hydrophilic and hydrophobic characteristics. These properties enable the molecule to interact with a wide range of biological targets and make it a promising candidate in various scientific and industrial applications. ### Chemical Structure and Reactivity - Structure: The molecule features a benzene ring with a methyl group at the 3-position and a propanal chain with an amino group at the terminal carbon. This configuration allows for the formation of aldimine bonds, which are crucial in the development of covalent inhibitors. - Reactivity: The aldehyde group in the propanal chain is electron-deficient and can participate in various chemical reactions, including imine formation, Michael addition, and photoreduction. These reactivities are key to its application in drug design and materials science. ### Biological Activity and Applications - Enzyme Inhibition: Recent studies have shown that 2-Amino-3-methylpropanal can act as a competitive inhibitor of phospholipase A2, an enzyme involved in inflammation and lipid metabolism. This property makes it a potential candidate for anti-inflammatory drug development. - Epigenetic Modulation: The molecule's ability to form imine bonds with lysine residues on histone deacetylases (HDACs) has been leveraged to design selective inhibitors with improved cell permeability and metabolic stability, opening new avenues in epigenetic therapeutics. - Live-Cell Imaging: The photoreactivity of the aldehyde group has been harnessed to create photoactivatable probes for live-cell imaging, enabling precise control over the activation and deactivation of fluorescent signals. ### Materials Science Applications - Hydrogel Matrices: The molecule's ability to form Michael adducts with thiol-containing monomers has been utilized to develop hydrogel matrices with tunable mechanical properties, which are valuable in tissue engineering and 3D bioprinting. - Environmental Considerations: Studies have shown that the molecule can be biodegraded by soil microorganisms, making it a potential candidate for green chemistry initiatives due to its low environmental persistence. ### Computational and Synthetic Advances - Computational Modeling: Machine learning algorithms trained on quantum mechanical calculations predict that electron-donating substituents on the benzene ring can enhance the molecule's binding affinity for metalloenzymes. These predictions are being tested in high-throughput screening campaigns to identify structure-activity relationships. - Synthetic Methods: Recent advances in synthetic methods, including the use of catalytic systems and green chemistry approaches, have improved the efficiency and sustainability of the molecule's production. ### Conclusion 2-Amino-3-methylpropanal is a multifaceted molecule with a wide range of applications in drug discovery, biological imaging, and materials science. Its unique chemical reactivity, combined with recent advances in synthetic and computational tools, positions it as a key molecule in the ongoing quest to develop innovative solutions for complex biomedical and environmental challenges. As research in this area continues to expand, the potential of 2-Amino-3-methylpropanal is likely to be further realized across multiple scientific disciplines.1806404-67-0 (2-Amino-3-methylphenylpropanal) Related Products
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